molecular formula C55H80 B13759206 Toluene, diethyl- CAS No. 25550-13-4

Toluene, diethyl-

Cat. No.: B13759206
CAS No.: 25550-13-4
M. Wt: 741.2 g/mol
InChI Key: QBIOIJSZLZXENV-UHFFFAOYSA-N
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Description

Toluene, diethyl- is an organic compound that belongs to the class of aromatic hydrocarbons. It is characterized by the presence of a benzene ring substituted with two ethyl groups. This compound is known for its distinct chemical properties and is widely used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of toluene, diethyl- typically involves the alkylation of toluene with ethylene. This reaction is carried out in the presence of a catalyst, such as aluminum chloride, under controlled temperature and pressure conditions. The reaction can be represented as follows: [ \text{C}_6\text{H}_5\text{CH}_3 + 2\text{C}_2\text{H}_4 \rightarrow \text{C}_6\text{H}_4(\text{C}_2\text{H}_5)_2 ]

Industrial Production Methods

In an industrial setting, the production of toluene, diethyl- involves the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The process may also include steps for the separation and purification of the final product to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Toluene, diethyl- undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of carboxylic acids.

    Reduction: Hydrogenation of toluene, diethyl- can be achieved using hydrogen gas in the presence of a metal catalyst, resulting in the formation of ethylcyclohexane.

    Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur on the benzene ring, leading to the formation of nitro or halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)

    Reduction: Hydrogen gas (H₂), metal catalysts (e.g., palladium, platinum)

    Substitution: Nitric acid (HNO₃) for nitration, halogens (Cl₂, Br₂) for halogenation

Major Products

    Oxidation: Formation of diethylbenzoic acid

    Reduction: Formation of ethylcyclohexane

    Substitution: Formation of nitro or halogenated derivatives

Scientific Research Applications

Toluene, diethyl- finds applications in various fields of scientific research:

    Chemistry: Used as a solvent and reagent in organic synthesis.

    Biology: Employed in the study of biological membranes and as a model compound for understanding the behavior of aromatic hydrocarbons in biological systems.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of polymers, resins, and other chemical intermediates.

Mechanism of Action

The mechanism of action of toluene, diethyl- involves its interaction with various molecular targets and pathways. In biological systems, it can interact with cell membranes, altering their fluidity and permeability. This can affect the function of membrane-bound proteins and enzymes, leading to changes in cellular processes. Additionally, toluene, diethyl- can undergo metabolic transformations, resulting in the formation of reactive intermediates that can interact with cellular macromolecules.

Comparison with Similar Compounds

Similar Compounds

    Toluene: A mono-substituted benzene derivative with a single methyl group.

    Xylene: A dimethyl-substituted benzene derivative with two methyl groups.

    Ethylbenzene: A benzene derivative with a single ethyl group.

Uniqueness

Toluene, diethyl- is unique due to the presence of two ethyl groups on the benzene ring, which imparts distinct chemical and physical properties compared to its mono- and dimethyl-substituted counterparts. This structural difference influences its reactivity, solubility, and applications in various fields.

Properties

CAS No.

25550-13-4

Molecular Formula

C55H80

Molecular Weight

741.2 g/mol

IUPAC Name

1,2-diethyl-3-methylbenzene;1,2-diethyl-4-methylbenzene;1,3-diethyl-2-methylbenzene;1,3-diethyl-5-methylbenzene;2,4-diethyl-1-methylbenzene

InChI

InChI=1S/5C11H16/c1-4-10-6-9(3)7-11(5-2)8-10;1-4-10-7-6-9(3)11(5-2)8-10;1-4-10-7-6-9(3)8-11(10)5-2;1-4-10-7-6-8-11(5-2)9(10)3;1-4-10-8-6-7-9(3)11(10)5-2/h5*6-8H,4-5H2,1-3H3

InChI Key

QBIOIJSZLZXENV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)C)CC.CCC1=C(C(=CC=C1)CC)C.CCC1=C(C=C(C=C1)C)CC.CCC1=CC=CC(=C1CC)C.CCC1=CC(=CC(=C1)C)CC

Origin of Product

United States

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